molecular formula C20H12O6 B1673044 Helioxanthin CAS No. 18920-47-3

Helioxanthin

Cat. No.: B1673044
CAS No.: 18920-47-3
M. Wt: 348.3 g/mol
InChI Key: JUBRYHUFFFYTGR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Helioxanthin primarily targets the Hepatitis B Virus (HBV) and has been shown to inhibit the replication of a number of viruses . It suppresses both HBV RNA and protein expression, as well as DNA replication of both wild-type and 3TC-resistant virus . It also inhibits the activity of all HBV promoters by decreasing the binding of hepatocyte nuclear factor 4 (HNF-4), HNF-3, and fetoprotein factor to the precore/core promoter enhancer II region .

Mode of Action

This compound interacts with its targets by posttranscriptionally down-regulating critical transcription factors in HBV-producing cells, thus diminishing HBV promoter activity and blocking viral gene expression and replication . This mechanism is unique and different from other anti-HBV compounds previously described .

Biochemical Pathways

This compound affects the EGFR/ERK/c-fos signaling pathway. It downregulates this pathway to inhibit COX-2 level and activates the cyclin-dependent kinase inhibitor (p27) to further induce G2/M cell cycle arrest . This leads to the suppression of gene expression of human hepatitis B virus .

Pharmacokinetics

It’s known that the compound exhibits potent anti-hbv activity with little cytotoxicity . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is the effective inhibition of HBV replication. It suppresses both HBV RNA and protein expression, as well as DNA replication of both wild-type and 3TC-resistant virus .

Action Environment

The action environment of this compound is primarily within HBV-producing cells. The compound exhibits a greater cytotoxic effect in HBV-harbouring cells than virus-free parental cells

Biochemical Analysis

Biochemical Properties

Helioxanthin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the gene expression and replication of Hepatitis B virus (HBV) by interacting with the HBV core promoter . It also interacts with other proteins known to support the HBV life cycle, including NPM1, PARP1, Hsp90, HNRNPC, SFPQ, PTBP1, HNRNPK, and PUF60 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of oral squamous cell carcinoma cells in a dose-dependent manner by inducing G2/M phase arrest . It also influences cell function by downregulating the EGFR/ERK/c-fos signaling pathway to inhibit COX-2 level and by activating cyclin-dependent kinase inhibitor (p27) to further induce G2/M cell cycle arrest .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the HBV core promoter, inhibiting HBV RNA and protein expression in addition to inhibiting HBV DNA . This unique mechanism of action distinguishes this compound from existing therapeutic drugs .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that the compound’s effects on cells, such as the inhibition of cell proliferation, occur in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce tumor growth. Specifically, doses of 20 and 30 mg kg-1 for 15 days reduced the tumor growth in an animal model .

Metabolic Pathways

Its ability to inhibit the EGFR/ERK/c-fos signaling pathway suggests that it may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

Given its ability to interact with various proteins and inhibit specific cellular processes, it’s likely that it interacts with transporters or binding proteins that facilitate its distribution within cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Its ability to bind to the HBV core promoter and inhibit HBV RNA and protein expression suggests that it may localize to the nucleus where these processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Helioxanthin can be synthesized through various methods. One common approach involves the condensation of arylpropiolic acids, which was first reported by the Bucher group in 1895 . This method involves the use of specific reaction conditions to achieve the desired product. Additionally, microwave extraction using ethanol solution has been reported as a method for preparing this compound from heliopsis scabra dunal roots .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The use of advanced extraction techniques, such as microwave-assisted extraction, can enhance the yield and purity of the compound. The concentrated extract is then subjected to further purification steps to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Helioxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create analogues with improved properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the starting materials .

Major Products Formed: The major products formed from the reactions of this compound include its analogues, which have been shown to exhibit significant antiviral activity. These analogues are often designed to target specific viral pathways and enhance the compound’s therapeutic potential .

Properties

IUPAC Name

10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O6/c21-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-22-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBRYHUFFFYTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172321
Record name Helioxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18920-47-3
Record name Helioxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018920473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Helioxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10-Benzo[1,3]dioxol-5-yl-furo[3′,4′:6,7]naphtho[1,2-d][1,3]dioxole-7,9-dione (1) was synthesized using procedure described in the literature (Charlton, J. L.; Oleschuk, C. J.; Chee, G. L. Hindered rotation in arylnaphthalene lignans. J. Org. Chem. 1996, 61, 3452-3457). The compound 1 (1.90 g, 5.25 mmol) in dry THF (100 mL) at 0° C. was added dropwise to a mixture of sodium borohydride (218 mg, 5.8 mmol) in dry THF (100 mL). The mixture was stirred at room temperature for 1 h and then acidified to pH 1-2 with 10% aqueous HCl solution. After stirring for 1 h, the mixture was extracted with ether (3×100 mL), concentrated in vacuo, and chromatographed using CHCl3 to give a lactone 2 (1.44 g, 79%) as a pale yellow powder. mp 242-244° C.; 1H NMR (DMSO-d6) δ 8.56 (s, 1H, H4), 7.93 (d, 1H, H5, J=8.4 Hz), 7.50 (d, 1H, H6, J=8.4 Hz), 7.01 (d, 1H, H2′, J=1.5 Hz), 6.95 (d, 1H, H5′, J=8.1 Hz), 6.87 (dd, 1H, H6′, J=1.5, 8.1 Hz), 6.08 (AB, 2H, 3′,4′-OCH2O—, Δδ=15.6 Hz, J=0.9 Hz), 5.99 (AB, 2H, 7,8-OCH2O—, Δδ=6.0 Hz, J=0.9 Hz), 5.28 (s, 2H, lactone-CH2—); MS (FAB, positive) m/z 349 [M+H]+.
Name
compound 1
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
arylnaphthalene lignans
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Helioxanthin and where is it found?

A1: this compound is an aryltetralin lignan lactone naturally occurring in various plant species, including Taiwania cryptomerioides Hayata [, , ], Justicia neesii Ramamoorthy [], and Acanthopanax chiisanensis [, ].

Q2: What are the primary biological activities of this compound?

A2: this compound exhibits promising antiviral [, , , , , ], anticancer [], and insecticidal activities []. It also demonstrates the ability to induce osteogenic differentiation, particularly in human dental pulp stem cells (DPSCs) [, , , ].

Q3: How does this compound exert its anticancer effect against oral cancer cells?

A3: [] this compound inhibits the proliferation of oral squamous cell carcinoma cells by downregulating the EGFR/ERK/c-fos signaling pathway, which leads to the inhibition of COX-2 levels. Furthermore, it activates the cyclin-dependent kinase inhibitor (p27), inducing G2/M cell cycle arrest.

Q4: What is the mechanism of action of this compound against Hepatitis B Virus (HBV)?

A4: [, , , ] this compound demonstrates a unique antiviral mechanism against HBV. It inhibits viral replication by:

    Q5: Can you explain the insecticidal activity of this compound?

    A5: [] this compound displays significant insecticidal activity, particularly against Aedes aegypti larvae. This activity is attributed to its accumulation in the insect's gastric cecum and midgut. This accumulation causes:

      Q6: Has this compound shown potential in bone regeneration?

      A6: [, , , ] Yes, this compound, particularly a derivative known as TH (4-(4-methoxyphenyl)pyrido[40,30:4,5]thieno[2,3-b]pyridine-2-carboxamide), demonstrates significant potential in bone regeneration. It enhances the osteogenic differentiation of DPSCs, including those derived from elderly patients. In vivo studies using mouse models have shown that TH-treated DPSC sheets effectively promote bone formation in calvarial defects and fracture healing.

      Q7: What is known about the structure of this compound?

      A7: [, , , ] this compound is an aryltetralin lignan lactone.

        Q8: Have any this compound analogs been synthesized and what are their activities?

        A8: [, ] Yes, several this compound analogs have been synthesized and evaluated for their antiviral activities. Notably, some analogs, such as compound HE-145-111, show potent anti-HBV activity by suppressing the HBV core promoter activity in a liver-specific manner []. Another analog, 8-1, exhibits significant anti-HBV activity with low cytotoxicity [].

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